6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester
Description
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6, a methyl group at position 3, and an ethyl ester at position 2. Its synthesis involves reacting 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone under reflux conditions, yielding a planar imidazo-thiazole framework with a slightly twisted chlorophenyl substituent (5.65°) . This compound is of interest due to its structural versatility, serving as a precursor for further derivatization in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCGPQYXBBORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for α-Haloketone Synthesis
The synthesis begins with the preparation of 2-bromo-1-(4-chlorophenyl)ethanone, a critical α-haloketone intermediate. As demonstrated in analogous protocols, Friedel-Crafts acylation of 4-chlorobenzene with chloroacetyl chloride in the presence of AlCl₃ generates the electrophilic acylium ion, which undergoes electrophilic substitution to yield the α-haloketone. The reaction is typically conducted in dichloromethane at 0–5°C to minimize side reactions, with a reported yield of 83.24% for structurally similar compounds.
Key reaction parameters:
Preparation of 2-Aminothiazole Ester Intermediate
Ethyl 2-aminothiazole-5-carboxylate serves as the nucleophilic component in the cyclocondensation step. This intermediate is synthesized via a two-step sequence:
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Enolate formation: Ethyl chloroacetate reacts with ethyl formate in toluene under basic conditions (NaOMe) to generate an enolate anion.
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Thiazole ring closure: The enolate attacks thiourea in acidic media, followed by intramolecular cyclization to form the 2-aminothiazole ester. The process achieves a 71.42% yield after neutralization and vacuum drying.
Characterization data:
Cyclocondensation to Form the Imidazo[2,1-b]thiazole Core
The title compound is synthesized via cyclocondensation of 2-bromo-1-(4-chlorophenyl)ethanone and ethyl 2-aminothiazole-5-carboxylate. Two distinct methodologies are documented:
Method A (acetone solvent):
Method B (DMF solvent):
Mechanistic insight: Alkylation of the thiazole nitrogen by the α-haloketone precedes intramolecular cyclization, with water elimination forming the imidazo[2,1-b]thiazole ring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative analysis reveals solvent polarity significantly impacts reaction efficiency:
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Acetone: Lower dielectric constant (ε = 20.7) permits slower, controlled cyclization, favoring higher yields (78%).
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DMF: High polarity (ε = 36.7) accelerates the reaction but may promote side reactions, reducing yield to 69.51%.
Temperature: Elevated temperatures (90–100°C) in DMF reduce reaction time but necessitate rigorous purity control to avoid decomposition.
Catalytic and Stoichiometric Considerations
Stoichiometric excess of the α-haloketone (1.1 equivalents) ensures complete conversion of the 2-aminothiazole ester. Catalytic acids (e.g., HCl) are avoided during cyclocondensation to prevent ester hydrolysis.
Structural Characterization and Analytical Data
Spectroscopic Analysis
IR (KBr):
¹H NMR (DMSO-d₆):
Mass spectrometry:
Crystallographic Studies
Single-crystal X-ray diffraction confirms the planar imidazo[2,1-b]thiazole system (r.m.s. deviation = 0.003 Å) and a dihedral angle of 5.65° between the thiazole and 4-chlorophenyl moieties. π–π stacking interactions (3.351–3.410 Å) stabilize the crystal lattice.
Crystal data:
| Parameter | Value |
|---|---|
| Formula | C₁₂H₉ClN₂S |
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 7.0624(5) |
| b (Å) | 7.7132(5) |
| c (Å) | 10.3460(7) |
| α (°) | 93.353(1) |
| β (°) | 90.107(1) |
| γ (°) | 98.832(1) |
| V (ų) | 555.92(7) |
| Z | 2 |
| Dₓ (g/cm³) | 1.486 |
Critical Evaluation of Methodological Variations
Method A (acetone) offers superior yield and crystallinity, making it preferable for large-scale synthesis. Method B (DMF) provides faster reaction times but requires additional purification steps. The choice of solvent also influences byproduct formation: DMF may facilitate partial ester hydrolysis under prolonged heating, necessitating pH control during workup .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, particularly breast cancer (MCF-7).
- Mechanism of Action : The compound acts by inhibiting key pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in MCF-7 cells by increasing pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl-2. This modulation leads to cell cycle arrest at the G2/M phase, significantly enhancing its anticancer efficacy .
- Case Study : In a comparative study, derivatives of imidazo[2,1-b]thiazole were synthesized and tested for their anticancer properties. The most active compounds exhibited IC50 values ranging from 8.38 µM to 11.67 µM against MCF-7 cells, demonstrating superior activity compared to Sorafenib (IC50 = 7.55 µM) .
Anti-mycobacterial Activity
The compound has also been evaluated for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb).
- Activity Assessment : In vitro studies have revealed that certain derivatives possess significant activity against Mtb, with IC50 values indicating effective inhibition without acute cellular toxicity towards human lung fibroblast cells (MRC-5). For instance, compounds derived from imidazo[2,1-b]thiazole demonstrated selective inhibition of Mtb with IC50 values ranging from 0.53 mM to 2.32 mM .
- Selectivity and Safety : The selectivity of these compounds for Mtb over non-tuberculous mycobacteria suggests potential for therapeutic use in treating tuberculosis while minimizing side effects .
SIRT1 Activation
Another notable application of this compound is its role as a SIRT1 activator.
- Biological Significance : SIRT1 is a NAD+-dependent deacetylase implicated in various cellular processes including aging and metabolism. The compound has been identified as a potent activator of SIRT1, with a binding affinity that surpasses that of resveratrol by over 1000-fold. This activation can enhance metabolic health and potentially offer protective effects against age-related diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
- Chemical Modifications : Variations in the chemical structure have been systematically studied to determine their effects on biological activity. For instance, substituents on the phenyl ring and modifications to the thiazole moiety can significantly influence both anticancer and anti-mycobacterial activities .
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Positional Isomers
Ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate (Compound 25)
- Structure : The ester group is at position 5 instead of 2.
- Synthesis: Reacts 2-aminothiazole, ethyl 3-(4-chlorophenyl)-3-oxopropanoate, and CBr₄ in acetonitrile at 80°C (82% yield) .
- The 5-carboxylate derivative may exhibit different solubility or biological activity compared to the 2-ester analog.
Halogen-Substituted Analogs
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate
Substituent Variations on the Phenyl Ring
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
- Structure : Nitro group at the phenyl ring’s ortho position.
- Synthesis: Prepared from ethyl 2-aminothiazole-4-carboxylate and 2-bromo-2-nitroacetophenone under reflux (79% yield) .
6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
Core Structure Modifications
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrochloride
Ester vs. Acid Derivatives
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
- Structure : Carboxylic acid at position 3 instead of ethyl ester at position 2.
- Properties : Higher polarity due to the acid group, likely improving aqueous solubility but reducing cell membrane penetration compared to the ester derivative .
Comparative Data Tables
Table 2: Impact of Substituents on Key Properties
Biological Activity
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester (commonly referred to as compound I) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research and enzyme modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of compound I is , with a molecular weight of approximately 320.79 g/mol. The structure features a thiazole ring fused with an imidazole system, which is known to contribute to various biological activities.
SIRT1 Activation
Research indicates that compound I acts as an activator of SIRT1 (Sirtuin 1), an enzyme involved in cellular regulation and metabolism. It binds to an allosteric site on the SIRT1 enzyme-peptide substrate complex, enhancing its activity significantly more than resveratrol, a well-known SIRT1 activator. This property suggests potential applications in metabolic disorders and aging-related conditions .
Antitumor Activity
The compound has shown promising antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of pro-apoptotic proteins such as Bax and caspases. For instance, one study reported that derivatives of imidazo[2,1-b]thiazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of compound I on human cancer cell lines. The results indicated that it significantly inhibited cell proliferation with IC50 values ranging from 8 to 11 µM across different cell types, including HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism was linked to the upregulation of apoptotic pathways .
- Enzyme Modulation : Another investigation focused on the compound's ability to modulate Oct3/4 expression in embryonic stem cells. The findings suggested that it could enhance pluripotency markers, making it a candidate for regenerative medicine applications .
Structure-Activity Relationship (SAR)
The biological activity of compound I can be correlated with its structural features:
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety appears crucial for enhancing the compound's interaction with target enzymes and receptors.
- Thiazole and Imidazole Rings : These heterocycles are essential for the biological activity, as modifications in their positions significantly affect potency and selectivity.
| Compound | Structure | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound I | Structure | 8-11 | Antitumor |
| Derivative A | Structure | 5-7 | SIRT1 Activation |
| Derivative B | Structure | 10-15 | Oct3/4 Induction |
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via a two-step process:
- Step 1 : Condensation of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone in acetone under reflux for 24 hours.
- Step 2 : Acidic hydrolysis (2N HCl, reflux) followed by neutralization with NH₄OH to precipitate the product. Recrystallization from N,N-dimethylformamide (DMF) yields pure crystals (78% yield) . Key considerations include stoichiometric ratios, solvent choice (acetone for reactivity, DMF for crystallization), and purification via acid-base workup.
Q. What spectroscopic and crystallographic methods confirm its structure?
- 1H NMR (DMSO-d₆): Peaks at δ 2.43 ppm (CH₃) and δ 6.91 ppm (imidazo-thiazole proton) .
- X-ray diffraction : Confirms planar imidazo[2,1-b]thiazole core (r.m.s. deviation: 0.003 Å) and a 5.65° dihedral angle between the thiazole and 4-chlorophenyl groups. π-π stacking distances (3.35–3.41 Å) are critical for crystal packing .
Q. How is purity assessed during synthesis?
Purity is verified via melting point analysis (397–399 K), IR spectroscopy (absence of unreacted carbonyl or amine peaks), and chromatographic techniques (TLC/HPLC). Recrystallization from DMF ensures removal of unreacted starting materials .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in synthesis?
The reaction involves nucleophilic attack by the thiazole amine on the α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone, followed by intramolecular cyclization to form the imidazo-thiazole ring. Solvent polarity (acetone) stabilizes intermediates, while prolonged reflux ensures complete ring closure .
Q. How do π-π interactions influence crystallographic behavior?
X-ray data reveals two types of π-π stacking:
- Imidazo-thiazole-to-imidazo-thiazole : 3.351 Å distance, stabilizing columnar growth along [010].
- Imidazo-thiazole-to-phenyl : 3.410 Å distance, enhancing lattice rigidity. These interactions are critical for predicting solubility and solid-state stability .
Q. What strategies optimize reaction yield and scalability?
Q. How does structural modification impact biological activity?
Analog studies (e.g., SIRT1 activators) suggest that:
- The 4-chlorophenyl group enhances hydrophobic binding to enzyme pockets.
- Methyl substitution at position 3 reduces steric hindrance, improving affinity.
- Ethyl ester groups modulate solubility and bioavailability .
Q. What computational methods predict physicochemical properties?
- DFT calculations : Model electronic structure to assess reactivity (e.g., HOMO-LUMO gaps).
- Molecular docking : Simulate interactions with biological targets (e.g., SIRT1 allosteric sites).
- QSAR models : Correlate substituent effects with logP, solubility, and potency .
Contradictions and Open Questions
- Synthetic reproducibility : Variability in yields (e.g., 78% vs. lower yields in analogous reactions) suggests sensitivity to solvent purity and reaction atmosphere .
- Biological activity : While structural analogs show SIRT1 activation, direct evidence for this compound’s activity requires further enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
